molecular formula C18H23N5O4S2 B2982449 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 898656-70-7

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

Katalognummer: B2982449
CAS-Nummer: 898656-70-7
Molekulargewicht: 437.53
InChI-Schlüssel: KBQHLWOOBFVVRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,3,4-thiadiazole core substituted with an isopropyl group at position 3. The benzamide moiety at position 2 is further modified with a sulfonyl-linked 4-acetylpiperazine group.

Eigenschaften

IUPAC Name

4-(4-acetylpiperazin-1-yl)sulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S2/c1-12(2)17-20-21-18(28-17)19-16(25)14-4-6-15(7-5-14)29(26,27)23-10-8-22(9-11-23)13(3)24/h4-7,12H,8-11H2,1-3H3,(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQHLWOOBFVVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide, identified by its CAS number 898656-70-7, is a compound of interest due to its diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N5O4S2C_{18}H_{23}N_{5}O_{4}S_{2} with a molecular weight of 437.5 g/mol. Its structure features a piperazine ring linked to a thiadiazole moiety, which is known for conferring various biological activities.

PropertyValue
CAS Number898656-70-7
Molecular FormulaC18H23N5O4S2C_{18}H_{23}N_{5}O_{4}S_{2}
Molecular Weight437.5 g/mol

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. These compounds have been shown to be effective against various bacterial strains and fungi.

Key Findings:

  • Antibacterial Activity : Compounds with similar thiadiazole structures have demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For example, derivatives with halogen substitutions on the phenyl ring showed enhanced antibacterial effects compared to standard antibiotics like ampicillin .
  • Antifungal Activity : Notably, some derivatives exhibited antifungal activity against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL .
  • Mechanism of Action : The mechanism behind the antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A series of substituted 1,3,4-thiadiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain modifications led to improved efficacy against both Gram-positive and Gram-negative bacteria .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of these compounds in treating infections caused by resistant bacterial strains. Results showed promising outcomes with reduced infection rates in treated groups compared to controls .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Analysis

The target compound is compared below with analogs bearing 1,3,4-thiadiazole or related heterocyclic cores, focusing on substituents, physical properties, and synthetic strategies.

Table 1: Structural and Physical Comparison
Compound Name Thiadiazole Substituent Acyl/Sulfonyl Group Key Features Melting Point (°C) Reference
Target Compound 5-isopropyl 4-((4-acetylpiperazin-1-yl)sulfonyl)benzamide Sulfonyl-linked acetylpiperazine Not reported -
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl)Acetamide (4g) 5-(4-chlorophenyl) Piperazine with 4-fluorophenyl Lipophilic aromatic substituents 203–205
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(Furan-2-Carbonyl)Piperazin-1-yl)Acetamide (4h) 5-(4-chlorophenyl) Piperazine with furan-2-carbonyl Heteroaromatic acyl group 180–182
3-Fluoro-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)Benzamide 5-isopropyl 3-fluorobenzamide Simple benzamide; lacks sulfonyl/piperazine Not reported
N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)Cinnamamide 5-isopropyl Cinnamamide Extended conjugated system Not reported
4-(Dipropylsulfamoyl)-N-(5-Thiophen-2-yl-1,3,4-Oxadiazol-2-yl)Benzamide Oxadiazole (5-thiophen) Dipropylsulfamoyl Oxadiazole core; sulfamoyl group Not reported

Key Differences and Implications

Thiadiazole vs. Oxadiazole Cores :

  • The target compound’s thiadiazole core (containing sulfur) differs from oxadiazole (e.g., in ), which may alter electronic properties and hydrogen-bonding capacity. Thiadiazoles generally exhibit greater metabolic stability compared to oxadiazoles .

Substituent Effects :

  • The 5-isopropyl group on the thiadiazole ring (shared with and ) likely enhances steric bulk compared to 5-aryl substituents (e.g., 4-chlorophenyl in ). This could influence solubility and binding interactions.
  • The sulfonyl-acetylpiperazine group in the target compound is absent in analogs like and . This moiety increases polarity and may improve aqueous solubility, a critical factor in drug bioavailability.

Spectral and Elemental Analysis :

  • IR spectra of analogs (e.g., ) show C=O and C=N stretches (~1650–1700 cm⁻¹), consistent with the target’s benzamide and thiadiazole groups. The target’s sulfonyl group would introduce additional S=O peaks (~1150–1350 cm⁻¹).
  • Elemental analysis data (e.g., 4g: C 55.62%, H 4.43%, N 16.22% ) suggest high purity; the target’s higher nitrogen content (due to piperazine and sulfonamide) would require adjusted synthetic protocols.

Synthetic Routes :

  • Compounds in and are synthesized via coupling of pre-functionalized piperazines or thioethyl groups with thiadiazole intermediates. The target compound likely requires sulfonation of benzamide followed by acetylpiperazine conjugation, a more complex pathway.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.